氟环唑

概述

描述

氟菌唑是一种属于三唑类的内吸性杀菌剂。它广泛用于农业,用于控制谷物、大豆和苹果等作物中各种真菌病害。 氟菌唑通过抑制麦角甾醇的生物合成发挥作用,麦角甾醇是真菌细胞膜的重要组成部分,从而破坏细胞壁合成并导致真菌细胞死亡 .

科学研究应用

氟菌唑在科学研究中具有广泛的应用:

化学: 用作研究三唑类杀菌剂作用机制的模型化合物。

生物学: 研究其对真菌细胞壁合成的影响及其在控制植物真菌感染中的潜在用途。

医学: 探究其在治疗人类真菌感染中的潜在抗真菌特性。

作用机制

氟菌唑通过抑制 C14-脱甲基酶发挥作用,C14-脱甲基酶是参与麦角甾醇生物合成的真菌细胞色素 P450 酶。麦角甾醇对于维持真菌细胞膜的完整性和功能至关重要。 通过抑制这种酶,氟菌唑会破坏麦角甾醇的生产,导致有毒的甾醇中间体的积累,最终导致细胞死亡 .

安全和危害

未来方向

生化分析

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flutriafol change over time. The compound exhibits stability under various conditions, with a half-life of approximately 17 days in soil. Over time, Flutriafol undergoes degradation, leading to the formation of several metabolites, including triazole alanine, triazole lactic acid, and triazole acetic acid . These metabolites can have varying levels of toxicity, with some being more toxic than the parent compound. Long-term exposure to Flutriafol has been shown to affect cellular function, including alterations in enzyme activity and gene expression.

Metabolic Pathways

Flutriafol is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites, including triazole alanine, triazole lactic acid, and triazole acetic acid . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. Flutriafol can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

准备方法

合成路线和反应条件: 氟菌唑的合成涉及多步过程。一种常见的方法包括在固体碱和极性溶剂的存在下,将1-(2-氟苯基)-1-(4-氟苯基)环氧乙烷与1,2,4-三唑反应。相转移催化剂用于促进反应,从而生成氟菌唑的粗产品。 然后通过一系列步骤(包括酸洗涤、水洗涤、分层和结晶)对该粗产品进行纯化,以达到95%以上的纯度 .

工业生产方法: 氟菌唑的工业生产通常涉及使用格氏试剂。该过程从邻溴氟苯和镁金属在醚类溶剂中的反应开始,生成格氏试剂。然后该试剂与氟苯甲酰甲酰氯进行酰化反应,随后与1,2,4-三唑钠缩合生成氟菌唑粗产品。 最终产品是在纯化步骤后获得的 .

化学反应分析

反应类型: 氟菌唑会发生各种化学反应,包括:

氧化: 氟菌唑可以被氧化形成羟基化代谢物。

还原: 还原反应不太常见,但在特定条件下会发生。

取代: 氟菌唑可以发生取代反应,尤其是在强亲核试剂的存在下。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用诸如氢化铝锂之类的还原剂。

取代: 通常使用强亲核试剂,如氢氧化钠。

主要产物:

氧化: 羟基化氟菌唑衍生物。

还原: 氟菌唑的还原形式。

相似化合物的比较

氟菌唑属于三唑类杀菌剂,其中包括其他化合物,例如丙环唑和三唑酮。与这些化合物相比,氟菌唑具有独特的化学结构,使其具有独特的特性:

丙环唑: 相似的作用方式,但化学结构不同,导致效力差异和活性谱差异。

三唑酮: 也抑制麦角甾醇的生物合成,但药代动力学和环境持久性不同。

独特性: 氟菌唑独特的结构使其能够有效地对抗更广泛的真菌病原体,并且与其他一些三唑类杀菌剂相比具有更长的残留活性 .

类似化合物列表:

- 丙环唑

- 三唑酮

- 戊唑醇

- 二苯酰菌胺

属性

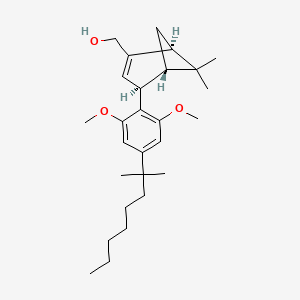

IUPAC Name |

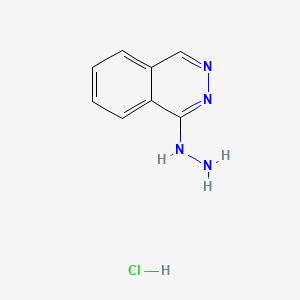

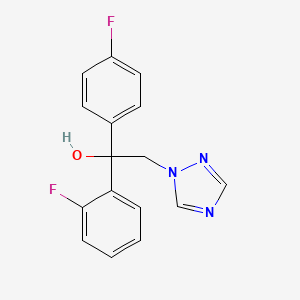

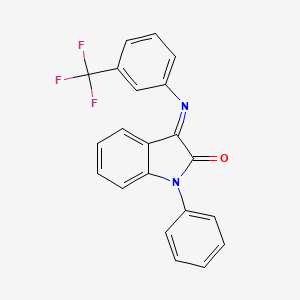

1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O/c17-13-7-5-12(6-8-13)16(22,9-21-11-19-10-20-21)14-3-1-2-4-15(14)18/h1-8,10-11,22H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUCHKBSVLQQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040727 | |

| Record name | Flutriafol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76674-21-0 | |

| Record name | Flutriafol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76674-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flutriafol [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076674210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flutriafol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(2-fluorophenyl)-α-(4-fluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (RS)-2,4'-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)benzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUTRIAFOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83P8CT2Z3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does flutriafol work?

A1: Flutriafol inhibits the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). [, , ] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. [, , ] Disrupting ergosterol biosynthesis compromises membrane integrity and ultimately inhibits fungal growth. [, , ]

Q2: Does flutriafol affect deoxynivalenol (DON) production in fungi?

A2: Research shows that flutriafol can influence DON production in Fusarium graminearum, but the effect depends on environmental factors like water activity (αw). [] At low αw (0.97), flutriafol generally reduces DON production, while at higher αw (0.99), it can stimulate DON biosynthesis. [] The specific enantiomer of flutriafol also plays a role, with R-(-)-flutriafol demonstrating stronger effects compared to S-(+)-flutriafol. []

Q3: Can flutriafol impact dopamine release in the brain?

A3: Studies in rats show that flutriafol can induce dopamine release in the striatum, a brain region involved in movement and reward. [] This effect appears to be mediated, at least partially, by the overstimulation of NMDA receptors and potential nitric oxide production. [] Antagonists of NMDA and AMPA/kainate receptors, along with nitric oxide synthase inhibitors, have been shown to protect against flutriafol-induced dopamine release. []

Q4: What is the molecular formula and weight of flutriafol?

A4: The molecular formula of flutriafol is C15H13ClF3N3O, and its molecular weight is 341.7 g/mol. You can find more detailed information about its chemical structure and properties from reputable chemical databases like PubChem or ChemSpider.

Q5: How does the presence of mineral oil in the spray solution affect flutriafol application?

A5: Adding mineral oil to flutriafol spray solutions improves the fungicide's adhesion and absorption by plants. [] This is likely due to changes in droplet spectrum, with mineral oil promoting larger droplet sizes and greater uniformity, reducing the loss of smaller droplets. [] The result is enhanced efficacy and potentially reduced fungicide runoff. []

Q6: Is flutriafol used as a catalyst in chemical reactions?

A6: Flutriafol is primarily employed as a fungicide and does not possess inherent catalytic properties. Its primary mode of action involves the inhibition of an enzymatic reaction (sterol 14α-demethylase) rather than catalysis.

Q7: Have computational methods been used to study flutriafol?

A7: While specific details on QSAR models are limited in the provided research, computational chemistry techniques could potentially be employed to investigate the structure-activity relationship of flutriafol and design novel fungicidal compounds. [] These approaches can offer insights into the binding affinity of flutriafol to its target enzyme and predict the activity of structurally modified derivatives. []

Q8: How does the stereochemistry of flutriafol affect its activity?

A8: Flutriafol exhibits enantioselectivity, with the R-(-)-enantiomer generally displaying greater fungicidal activity compared to the S-(+)-enantiomer. [, ] This difference in activity is evident in both growth inhibition and DON production studies in fungi. [, ] Understanding these stereochemical influences is crucial for developing more potent and targeted fungicides. [, ]

Q9: What is the impact of different flutriafol formulations on its removal by rain?

A9: Formulations of flutriafol influence its rainfastness. [] The addition of mineral oil to the spray solution significantly reduces fungicide removal by rainfall compared to formulations without oil. [] This highlights the importance of formulation development in maximizing fungicide efficacy and minimizing environmental impact. []

Q10: Are there established maximum residue limits (MRLs) for flutriafol in food crops?

A10: Yes, MRLs for flutriafol vary between countries and regulatory bodies. For instance, the Codex Alimentarius (CAC), Japan, Europe, and America have set MRLs of 0.50 mg/kg, 0.15 mg/kg, 0.50 mg/kg, and 2.20 mg/kg, respectively, for flutriafol in wheat grain. [] Adhering to these MRLs is essential to ensure food safety and prevent potential health risks associated with pesticide residues. []

Q11: How is flutriafol metabolized in animals?

A11: In rabbits, flutriafol exhibits stereoselective pharmacokinetics. [] The R-enantiomer displays a shorter distribution half-life but a longer elimination half-life than the S-enantiomer. [] Furthermore, female rabbits show a higher clearance for both enantiomers compared to males. [] These findings underscore the importance of considering species and sex differences in the metabolism and disposition of flutriafol. []

Q12: How effective is flutriafol in controlling vascular streak dieback (VSD) in cocoa?

A12: Flutriafol has demonstrated efficacy in controlling VSD in cocoa. [] Both prophylactic and curative effects have been observed, with soil drench applications providing excellent control in nursery settings and promising results in field trials. [] The systemic nature of flutriafol allows for prolonged protection of cocoa plants against VSD. []

Q13: Has resistance to flutriafol been observed in plant pathogens?

A13: Yes, studies have reported the development of resistance to flutriafol in certain plant pathogens. For example, isolates of Cercospora beticola, the causal agent of sugar beet leaf spot disease, have shown reduced sensitivity to flutriafol after prolonged exposure to DMI fungicides. [, , ] This resistance appears to be a stable, genetically controlled trait, and cross-resistance with other DMI fungicides, like difenoconazole, has been observed. []

Q14: What analytical techniques are used to measure flutriafol?

A15: Various analytical methods are employed to detect and quantify flutriafol in different matrices. These include: * High-performance liquid chromatography (HPLC) with tandem mass spectrometry (HPLC-MS/MS): This technique offers high sensitivity and selectivity for determining flutriafol residues in crops like wheat and soil. [] * Liquid chromatography with tandem mass spectrometry (LC-MS/MS): This method, coupled with ultrasound-assisted extraction, has been utilized to analyze flutriafol residues in tobacco and soil. [] * Gas chromatography with nitrogen-phosphorus detector (GC-NPD): This approach has been employed for quantifying flutriafol residues in paddy (rice) samples. [] * Supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS): This green analytical technique offers a rapid and sensitive method for separating and quantifying flutriafol enantiomers in various matrices, including vegetables, fruits, and soil. []

Q15: How does the solubility of flutriafol in different media impact its efficacy?

A17: While specific data on dissolution rates are not provided in the research, it is essential to consider that the solubility of flutriafol in different media, such as water or organic solvents, can influence its bioavailability and subsequent activity. [] Formulations are often designed to improve the solubility and dispersion of flutriafol, thereby enhancing its uptake and effectiveness. []

Q16: How are analytical methods for flutriafol validated?

A18: Analytical methods used to measure flutriafol undergo rigorous validation procedures to ensure their accuracy, precision, specificity, and reliability. [] These validation parameters are crucial for generating trustworthy data in residue analysis and environmental monitoring. []

Q17: How does flutriafol interact with non-target organisms in the environment?

A19: As with any pesticide, the impact of flutriafol on non-target organisms, including beneficial insects and soil microbes, requires careful assessment. [, ] Understanding its potential ecotoxicological effects is crucial for developing sustainable pest management strategies and minimizing any adverse effects on the environment. [, ]

Q18: What are some alternatives to flutriafol for disease control?

A20: Several alternative fungicides with different modes of action are available for managing plant diseases, offering options for resistance management and potentially reducing reliance on any single active ingredient. [] Examples include:

- Strobilurins (e.g., azoxystrobin): Inhibit mitochondrial respiration in fungi. [, ]

- Succinate dehydrogenase inhibitors (SDHIs; e.g., bixafen): Block energy production in fungal cells. [, ]

- Copper-based fungicides: Disrupt fungal enzyme activity and cell membrane function. []

- Biological control agents (e.g., Trichoderma spp.): Compete with pathogens and promote plant health. [, ]

Q19: How should flutriafol waste be managed?

A21: Proper waste management practices are crucial for minimizing the environmental impact of pesticides like flutriafol. [] It is essential to follow the guidelines provided on the product label and by relevant authorities for the disposal of pesticide containers, unused product, and washings. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1673418.png)